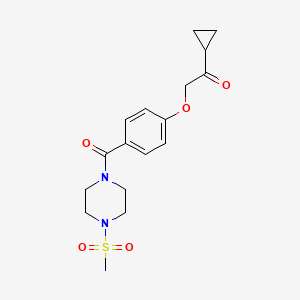
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is a complex organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial research. This compound features a cyclopropyl group, a piperazine ring substituted with a methylsulfonyl group, and a phenoxyethanone moiety, making it a molecule of interest for its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Piperazine Derivatization: The piperazine ring is functionalized with a methylsulfonyl group. This step can be achieved by reacting piperazine with methylsulfonyl chloride in the presence of a base such as triethylamine.
Phenoxyethanone Coupling: The final step involves coupling the piperazine derivative with a phenoxyethanone precursor. This can be done using standard coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenoxy group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce alcohols or amines.
科学研究应用
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting neurological or inflammatory conditions.
Biological Research: It may be used in studies investigating the interaction of small molecules with biological targets, such as enzymes or receptors.
Industrial Research: The compound’s unique structure makes it a candidate for materials science research, including the development of new polymers or coatings.
Environmental Science: Its reactivity can be harnessed in the development of new methods for pollutant degradation or environmental remediation.
作用机制
The mechanism of action of 1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of the piperazine ring and the phenoxy group suggests potential interactions with neurotransmitter receptors or other protein targets.
相似化合物的比较
Similar Compounds
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanol: Similar structure but with an alcohol group instead of a ketone.
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)propane: Similar structure but with a propane chain instead of an ethanone.
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)butane: Similar structure but with a butane chain instead of an ethanone.
Uniqueness
1-Cyclopropyl-2-(4-(4-(methylsulfonyl)piperazine-1-carbonyl)phenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The cyclopropyl group adds strain and reactivity, the piperazine ring offers potential for biological activity, and the phenoxyethanone moiety provides a versatile platform for further functionalization.
This detailed overview highlights the complexity and potential of this compound in various scientific and industrial contexts
属性
IUPAC Name |
1-cyclopropyl-2-[4-(4-methylsulfonylpiperazine-1-carbonyl)phenoxy]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-25(22,23)19-10-8-18(9-11-19)17(21)14-4-6-15(7-5-14)24-12-16(20)13-2-3-13/h4-7,13H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVFBKSSNSNZRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OCC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2,2-bis(furan-2-yl)ethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2673063.png)
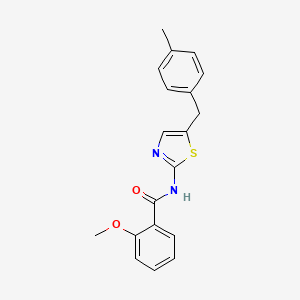
![2-{[3-CYANO-4-(3,4-DIMETHOXYPHENYL)-6-(3,4-DIMETHYLPHENYL)PYRIDIN-2-YL]SULFANYL}-N-(5-PHENYL-1,2,4-THIADIAZOL-3-YL)ACETAMIDE](/img/structure/B2673068.png)
![2-(3-hydroxypyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2673069.png)
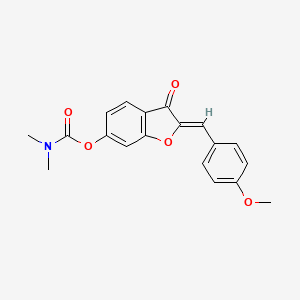
![1-Methyl-2-(1-oxaspiro[2.5]octan-4-yl)pyrrolidine](/img/structure/B2673071.png)
![2-[(3-chloro-4-fluorophenyl)amino]-N-(4-methylphenyl)acetamide](/img/structure/B2673073.png)
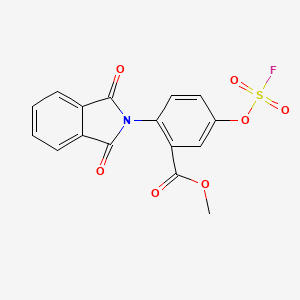
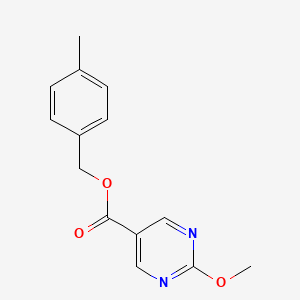
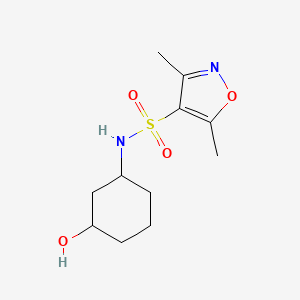
![tert-Butyl 2-oxo-6-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2673080.png)
![tert-Butyl 8-(aminomethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B2673082.png)
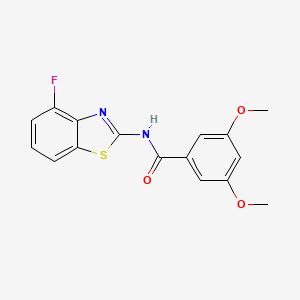
![2-({1-[2-(diethylamino)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-acetamidophenyl)acetamide](/img/structure/B2673085.png)
